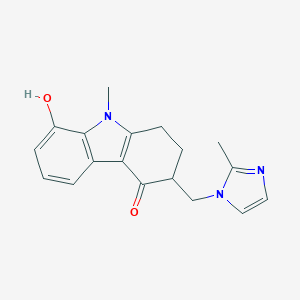

8-Hydroxyondansetron

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDKMEPUFIAQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599407 | |

| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126671-71-4 | |

| Record name | 8-Hydroxyondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

8-Hydroxyondansetron: Structural Elucidation, Metabolic Pathways, and Analytical Quantification

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Understanding the metabolic fate of antiemetic agents is critical for optimizing pharmacotherapy, particularly in oncology and postoperative care. Ondansetron, a potent and selective 5-HT₃ receptor antagonist, undergoes extensive hepatic biotransformation. Its primary active and inactive metabolites, notably 8-hydroxyondansetron , serve as critical biomarkers for drug clearance, patient-specific metabolic phenotyping, and pharmacokinetic (PK) modeling.

This whitepaper provides an in-depth technical analysis of 8-hydroxyondansetron, detailing its chemical structure, molecular weight, metabolic pathways, and the validated LC-MS/MS protocols required for its precise quantification in biological matrices.

Chemical Identity & Structural Elucidation

8-Hydroxyondansetron is a hydroxylated carbazole derivative. The addition of the hydroxyl group at the 8-position of the indole/carbazole ring system significantly increases the molecule's polarity compared to the parent drug, facilitating subsequent Phase II conjugation (glucuronidation and sulfation) for renal excretion.

Physicochemical Properties

Accurate molecular weight and structural data are foundational for mass spectrometry tuning and chromatographic method development. Below is the consolidated structural data for 8-hydroxyondansetron [1].

Table 1: Chemical and Physical Properties of 8-Hydroxyondansetron

| Property | Value |

| IUPAC Name | 8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 309.36 g/mol |

| Monoisotopic / Exact Mass | 309.1477 Da |

| CAS Registry Number | 126671-71-4 |

| XLogP3-AA (Predicted) | 1.9 (Indicating moderate lipophilicity) |

Causality in Method Design: The XLogP value of 1.9 dictates that while the metabolite is more polar than ondansetron, it retains sufficient lipophilicity to be efficiently extracted from aqueous plasma using moderately non-polar organic solvents like methyl tert-butyl ether (MTBE) during sample preparation.

Pharmacokinetics & Metabolic Pathways

Ondansetron is subject to extensive first-pass hepatic metabolism. While the overall clearance of ondansetron is heavily mediated by CYP3A4, the specific regioselective hydroxylation that yields 8-hydroxyondansetron is predominantly catalyzed by CYP1A2 , with CYP2D6 contributing approximately 30% to this specific pathway [2].

Understanding this pathway is critical for drug development professionals because genetic polymorphisms in CYP2D6 (e.g., ultrarapid metabolizers) can lead to rapid clearance of the parent drug, resulting in sub-therapeutic plasma levels and antiemetic failure.

Metabolic pathway of ondansetron to 8-hydroxyondansetron via CYP450 enzymes.

Analytical Quantification: LC-MS/MS Protocol

To quantify 8-hydroxyondansetron in human plasma, UV detection lacks the necessary sensitivity due to the low circulating concentrations of the unconjugated metabolite. As senior analytical scientists, we mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode [3].

Mass Spectrometry Tuning Parameters

MRM transitions are selected based on the fragmentation of the protonated precursor ion [M+H]+.

Table 2: Optimized MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Role in Assay |

| 8-Hydroxyondansetron | 310.0 | 186.0 (Quantifier), 200.0 (Qualifier) | Target Metabolite |

| Ondansetron | 294.0 | 170.0 (Quantifier), 184.0 (Qualifier) | Parent Drug |

| Propranolol | 260.0 | 116.1, 182.9 | Internal Standard (IS) |

Step-by-Step Experimental Methodology

This protocol represents a self-validating system. The inclusion of an internal standard (Propranolol or isotopically labeled ondansetron) corrects for matrix effects (ion suppression/enhancement) and volumetric losses during extraction, ensuring absolute trustworthiness of the quantitative data.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

-

Aliquot 50 µL of K₃EDTA human plasma into a clean microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (e.g., 25 ng/mL). Causality: Adding the IS before any extraction steps ensures it undergoes the exact same partitioning and recovery variations as the target analyte.

-

Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 3 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Causality: MTBE selectively extracts the lipophilic carbazole compounds while precipitating and leaving behind polar plasma proteins and phospholipids, severely reducing background noise and ion suppression in the MS.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 30% Methanol / 70% Water with 0.1% Formic Acid).

Step 2: Chromatographic Separation

-

Column Selection: For total 8-hydroxyondansetron, utilize a sub-2µm C18 UHPLC column (e.g., Zorbax Eclipse XDB-C18). If stereoselective determination of R-(−) and S-(+) enantiomers is required, utilize a chiral stationary phase such as Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Isocratic elution using Methanol and Water (containing 0.1% formic acid). Causality: Formic acid provides abundant protons (H⁺) to drive the formation of [M+H]+ ions, drastically increasing ionization efficiency in the ESI source.

-

Flow Rate: 0.4 to 1.0 mL/min (split if necessary before the MS source).

Step 3: ESI-MS/MS Detection & Validation

-

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

Establish a calibration curve ranging from 0.2 ng/mL (Lower Limit of Quantification, LLOQ) to 60 ng/mL.

-

Run Quality Control (QC) samples at Low, Mid, and High concentrations. The assay is validated only if QC accuracies fall within 85%–115% of their nominal values (80%-120% at LLOQ) [4].

Step-by-step LC-MS/MS workflow for 8-hydroxyondansetron quantification.

Conclusion

The structural characterization and precise quantification of 8-hydroxyondansetron (MW: 309.36 g/mol ) are indispensable for modern pharmacokinetic profiling. By leveraging the CYP1A2/CYP2D6 metabolic pathways and implementing high-fidelity LC-MS/MS protocols with rigorous LLE sample preparation, researchers can achieve the sensitivity required (down to 0.2 ng/mL) to monitor this critical metabolite. This ensures robust data integrity for clinical trials and personalized medicine applications.

References

-

Title: PubChem Compound Summary for CID 19734439, 8-Hydroxyondansetron Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics Source: Pharmacogenetics and Genomics / National Institutes of Health (PMC) URL: [Link]

-

Title: Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

-

Title: An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid Source: Journal of Pharmaceutical and Biomedical Analysis / National Institutes of Health (PMC) URL: [Link]

Pharmacological activity of 8-hydroxyondansetron metabolite

An in-depth technical analysis of the 8-hydroxyondansetron metabolite demands a rigorous look past its lack of therapeutic efficacy and into its critical role as a pharmacokinetic biomarker. As a Senior Application Scientist, I have structured this whitepaper to dissect the metabolic origins, receptor binding characteristics, and bioanalytical quantification of 8-hydroxyondansetron (8-OH-ondansetron). The protocols and mechanistic insights detailed herein are designed to provide researchers with a self-validating framework for stereoselective drug disposition studies.

Metabolic Origins and CYP450 Kinetics

Ondansetron is a highly selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist utilized to manage chemotherapy-induced and postoperative nausea and vomiting[1][2]. The parent compound undergoes extensive hepatic first-pass metabolism, with oxidative metabolism accounting for over 95% of its systemic clearance[3][4]. The primary biotransformation route involves the hydroxylation of the indole ring at the 8-position, yielding 8-OH-ondansetron[1].

Causality in Enzyme Affinity: While CYP3A4 mediates the bulk of overall ondansetron metabolism—facilitated by its ability to form four π-π stacking interactions with the drug—the specific formation of 8-OH-ondansetron is predominantly catalyzed by CYP1A2[1][5]. CYP2D6 also acts as a minor contributor to this specific hydroxylation pathway[5]. Once formed, 8-OH-ondansetron is rapidly conjugated into 8-O-sulfate and 8-O-glucuronide forms before renal excretion[2][6]. This rapid Phase II conjugation explains why the unconjugated 8-OH-metabolite is rarely detected at high concentrations in authentic human plasma[7].

Fig 1. Hepatic biotransformation of ondansetron to 8-hydroxyondansetron and subsequent conjugation.

Pharmacological Activity & 5-HT3 Receptor Affinity

A fundamental question in drug metabolism is whether circulating metabolites retain the pharmacodynamic activity of the parent drug. For 8-OH-ondansetron, the addition of the hydroxyl group at the 8-position of the carbazole ring sterically and electronically disrupts the molecule's ability to effectively bind the 5-HT3 receptor pocket.

Clinical and in vitro studies confirm that 8-hydroxyondansetron exhibits negligible pharmacodynamic activity[8][9]. The parent drug acts as a competitive antagonist by mimicking serotonin's structure, but the hydroxylated metabolite fails to maintain the necessary receptor occupancy to prevent vagal afferent signaling[1][9].

Table 1: Comparative Pharmacological Profile

| Parameter | Ondansetron (Parent) | 8-Hydroxyondansetron (Metabolite) |

| 5-HT3 Receptor Affinity | High (pKB values ranging from 8.0 to 8.7)[8] | Negligible / Inactive[9] |

| Primary Clinical Role | Active Antiemetic Agent | Pharmacokinetic / Pharmacogenetic Biomarker |

| Systemic Half-life | 3 to 6 hours[1][5] | N/A (Rapidly conjugated upon formation)[7] |

| Primary Circulating Form | Unconjugated parent drug | 8-O-Glucuronide and 8-O-Sulfate[2][6] |

Bioanalytical Methodology: Enantioselective LC-MS/MS

Ondansetron is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, and its metabolism exhibits high stereoselectivity[2][7]. Therefore, quantifying 8-OH-ondansetron requires an enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Fig 2. Enantioselective LC-MS/MS workflow for 8-hydroxyondansetron quantification.

Step-by-Step Experimental Protocol: Plasma Quantification

To ensure a self-validating system, the causality behind each methodological choice is detailed below:

-

Sample Preparation (Enzymatic Hydrolysis):

-

Action: Aliquot 200 µL of human plasma. Add β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.

-

Causality: Because 8-OH-ondansetron exists almost exclusively as conjugated 8-O-glucuronide and 8-O-sulfate in circulation[2][6], hydrolysis is mandatory to cleave these Phase II additions and allow the detection of the aglycone core.

-

-

Protein Precipitation:

-

Action: Add 600 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., d3-ondansetron) to the hydrolyzed plasma. Centrifuge at 14,000 x g for 10 minutes.

-

Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins that would otherwise foul the LC column. The internal standard corrects for extraction recovery variances and matrix effects.

-

-

Chromatographic Separation:

-

Action: Inject 10 µL of the reconstituted supernatant onto a Chiralcel OD-R column (cellulose tris-(3,5-dimethylphenylcarbamate))[2][7].

-

Causality: The cellulose-based chiral stationary phase selectively interacts with the chiral center of the analytes, successfully resolving the S-(+)- and R-(-)-enantiomers of the metabolite[7].

-

-

APCI-MS/MS Detection:

-

Action: Operate the mass spectrometer in positive Atmospheric Pressure Chemical Ionization (APCI) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to 8-OH-ondansetron.

-

Causality: APCI is selected over Electrospray Ionization (ESI) because it is highly effective for relatively non-polar compounds and is significantly less susceptible to ion suppression from residual plasma phospholipids[2][7].

-

Clinical Pharmacogenetics and Efficacy Implications

The quantification of 8-hydroxyondansetron is not merely an analytical exercise; it provides a direct window into patient pharmacogenetics. Patients who are CYP2D6 ultrarapid metabolizers (UMs) exhibit significantly higher rates of ondansetron hydroxylation, leading to subtherapeutic exposure to the parent drug[1][5]. Consequently, these patients experience higher incidences of breakthrough vomiting and require alternative 5-HT3 antagonists, such as granisetron, which rely on different metabolic pathways[5][8][9].

Furthermore, wide variations in the S-(+)-/R-(-)-ondansetron concentration ratios (observed between 0.14 and 7.18 in postoperative patients) strongly indicate stereoselective disposition[2][7]. Monitoring the enantiomeric ratios of 8-hydroxyondansetron helps researchers understand whether a lack of clinical efficacy is due to rapid clearance of the active enantiomer or broader pharmacokinetic failure. While 8-OH-ondansetron lacks the receptor antagonism required to prevent emesis, its role as a primary metabolic sink makes it an indispensable analyte in personalized antiemetic therapy.

References

- Source: clinpgx.

- Title: Ondansetron metabolism and pharmacokinetics.

- Source: nih.

- Source: nih.

- Source: openaccessjournals.

- Source: nih.

- Source: ovid.

- Source: nih.

- Source: oup.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scilit.com [scilit.com]

- 4. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyondansetron | C18H19N3O2 | CID 19734439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. ovid.com [ovid.com]

The Cytochrome P450-Mediated Conversion of Ondansetron to 8-Hydroxyondansetron: A Technical Guide

Foreword: Unraveling the Metabolic Fate of a Cornerstone Antiemetic

Ondansetron, a selective 5-HT3 receptor antagonist, represents a pivotal advancement in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Its efficacy, however, is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. This technical guide provides an in-depth exploration of the critical metabolic pathway leading to the formation of 8-hydroxyondansetron, the primary human metabolite. We will dissect the roles of the key cytochrome P450 (CYP) isoenzymes, delve into the experimental methodologies for characterizing this biotransformation, and discuss the clinical and pharmacogenetic implications for researchers, scientists, and drug development professionals.

The Metabolic Landscape of Ondansetron

Ondansetron undergoes extensive first-pass metabolism in the liver, with over 95% of its clearance attributed to hepatic oxidative processes.[1] The primary phase I metabolic reactions involve hydroxylation of the indole ring at the 6, 7, or 8 positions, followed by N-demethylation to a lesser extent.[2] Among the hydroxylated metabolites, 8-hydroxyondansetron is the most abundant, accounting for approximately 40% of the metabolized drug.[2][3] These phase I metabolites are subsequently conjugated with glucuronic acid or sulfate to form inactive, water-soluble compounds that are readily excreted.[2]

The conversion to 8-hydroxyondansetron is a crucial determinant of ondansetron's bioavailability and duration of action. Understanding the enzymatic machinery responsible for this transformation is therefore paramount for predicting drug-drug interactions, inter-individual variability in response, and for the development of novel antiemetic therapies.

Sources

In Vitro Receptor Binding Affinity of 8-Hydroxyondansetron: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the in vitro receptor binding affinity of 8-hydroxyondansetron, the primary active metabolite of the widely-used antiemetic, ondansetron. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized perspective on the compound's pharmacological relevance, framed by its metabolic context. We will explore the causality behind its contribution to ondansetron's overall clinical effect and provide a robust, field-proven protocol for its characterization.

Introduction: Ondansetron and the Serotonin 5-HT3 Receptor

Ondansetron is a first-generation, highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Its clinical efficacy in preventing chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting is primarily mediated through the blockade of 5-HT3 receptors.[3][4] These ligand-gated ion channels are located on vagal afferent nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[2][5] Activation by serotonin triggers the vomiting reflex; ondansetron competitively inhibits this interaction.[1][2]

Upon administration, ondansetron undergoes extensive hepatic metabolism, with over 95% of its clearance attributed to this pathway.[6][7] This process generates several metabolites, with 8-hydroxyondansetron being one of the most prominent.[7] Understanding the receptor binding profile of this metabolite is crucial for a complete pharmacological assessment of ondansetron.

The Metabolic Journey: From Ondansetron to Inactive Conjugates

The biotransformation of ondansetron is a critical factor governing its pharmacokinetics and the activity of its metabolites. The pathway from the parent drug to the excretion of its byproducts is a multi-step process primarily occurring in the liver.

Step 1: Hydroxylation Ondansetron is primarily metabolized through hydroxylation of its indole ring, leading to the formation of 7-hydroxyondansetron and 8-hydroxyondansetron.[1][7] This oxidative reaction is mediated by several cytochrome P450 (CYP) enzymes. While CYP3A4 is considered to handle the majority of overall ondansetron metabolism, the formation of 8-hydroxyondansetron is predominantly carried out by CYP1A2, with a minor contribution from CYP2D6.[1][3]

Step 2: Conjugation Following hydroxylation, 8-hydroxyondansetron is rapidly and extensively metabolized further through glucuronidation or sulfation.[1] This conjugation step renders the metabolite highly water-soluble, facilitating its excretion, but also pharmacologically inactive.

The clinical significance of this rapid conjugation is profound. It results in low systemic blood concentrations of the active (unconjugated) 8-hydroxyondansetron, leading to the general consensus that it contributes very little to the overall antiemetic activity of the parent drug.[3][6] In fact, studies in postoperative patients have failed to detect the unconjugated form of 8-hydroxyondansetron in plasma, underscoring the efficiency of its inactivation.[8][9][10]

Figure 1: Metabolic pathway of ondansetron to 8-hydroxyondansetron and subsequent inactivation.

Receptor Binding Profile: A Comparative Analysis

To appreciate the potential activity of 8-hydroxyondansetron, it is essential to first establish the binding affinity of the parent compound, ondansetron.

| Compound | Target Receptor | Binding Affinity (Ki / pKi) | Receptor Selectivity |

| Ondansetron | 5-HT3 | Ki: 6.16 nM[11] pKi: 8.07 - 8.70[2][12] | High affinity and selectivity for 5-HT3.[11] Also shows some affinity for 5-HT1A, 5-HT1B, α1-adrenergic, and µ-opioid receptors.[5][12] |

| 8-Hydroxyondansetron | 5-HT3 | Not explicitly reported in literature. | Presumed to be similar to ondansetron, but its pharmacological contribution is considered minimal due to rapid inactivation.[6][13] |

The high affinity of ondansetron for the 5-HT3 receptor is well-documented and forms the basis of its therapeutic action. In contrast, specific quantitative binding data (e.g., Ki or IC50 values) for 8-hydroxyondansetron are conspicuously absent from published literature. This absence is likely not an oversight but rather a reflection of its perceived pharmacological role. The rapid and efficient conjugation of 8-hydroxyondansetron to inactive forms means that even if it possessed high intrinsic affinity for the 5-HT3 receptor, its systemic exposure is too low and transient to exert a significant clinical effect.[3][6]

Therefore, from a drug development perspective, while 8-hydroxyondansetron is a major metabolite, its contribution to in vivo efficacy is negligible. The focus of receptor binding studies has logically remained on the parent drug and on the development of new antagonists with improved properties, such as higher binding affinity and longer half-lives.[5][14]

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for 5-HT3 Receptors

The following protocol describes a robust, self-validating system for determining the binding affinity (Ki) of a test compound, such as 8-hydroxyondansetron, for the human 5-HT3 receptor. This method relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]GR65630 or [³H]granisetron.[2] The concentration used should be approximately equal to its dissociation constant (Kd).

-

Test Compound: 8-hydroxyondansetron, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Reference Compound: Unlabeled ondansetron or granisetron for establishing a standard inhibition curve.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature.[2]

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, unlabeled 5-HT3 antagonist like granisetron to saturate all specific binding sites.[2]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Cocktail & Counter: For quantifying the radioactivity retained on the filters.

Step-by-Step Methodology

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a pre-determined optimal protein concentration. Homogenize gently to ensure a uniform suspension.

-

Assay Plate Setup: In a 96-well plate, add the following to the designated wells:

-

Total Binding (TB): 25 µL Assay Buffer

-

Non-specific Binding (NSB): 25 µL of 10 µM Granisetron

-

Test Compound: 25 µL of each serial dilution of 8-hydroxyondansetron.

-

-

Radioligand Addition: Add 25 µL of the [³H]-radioligand solution (at 2x final concentration) to all wells.

-

Receptor Addition & Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation to all wells. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters immediately with 3-4 cycles of ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Generate Inhibition Curve: For the test compound, plot the percentage of specific binding against the logarithm of the compound's concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the inhibition curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

Calculate the Inhibition Constant (Ki): Convert the IC50 value to the Ki value using the Cheng-Prusoff equation :[2]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

The investigation into the in vitro receptor binding affinity of 8-hydroxyondansetron reveals a nuanced pharmacological profile. While it is a primary metabolite of ondansetron, its contribution to the parent drug's antiemetic effect is considered minimal. This is not due to a presumed lack of affinity for the 5-HT3 receptor, but rather to its pharmacokinetic fate: rapid and extensive conversion to inactive glucuronide and sulfate conjugates. The resulting low systemic concentrations of the active metabolite preclude a significant physiological effect. For drug development professionals, this underscores the critical importance of integrating metabolic stability and pharmacokinetic data with in vitro binding affinity to accurately predict a compound's in vivo activity. While direct binding studies on 8-hydroxyondansetron are scarce, the established methodologies presented in this guide provide a clear path for such characterization if deemed necessary for specific research objectives.

References

-

Blackwell, C. P., & Harding, S. M. (1989). The metabolism of ondansetron. European Journal of Cancer and Clinical Oncology, 25, S29-S31. Available at: [Link]

-

Fawcett, J. P., & Tucker, I. G. (1994). Ondansetron metabolism and pharmacokinetics. Supportive care in cancer : official journal of the Multinational Association of Supportive Care in Cancer, 2(2), 99–104. Available at: [Link]

-

Thorn, C. F., Lamba, J. K., Lamba, V., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(8), 633–637. Available at: [Link]

-

Dixon, C. M., Colthup, P. V., Serabjit-Singh, C. J., & Kerr, B. M. (1995). The in vitro metabolism of ondansetron by human liver microsomes. Characterization of the participating cytochrome P450 isozymes. Drug metabolism and disposition: the biological fate of chemicals, 23(11), 1225–1230. Available at: [Link]

-

Life at the Bench. (2020). Pharm 101: Ondansetron. LITFL. Available at: [Link]

-

McKeage, K., & Simpson, D. (2005). Ondansetron for postoperative nausea and vomiting. Drugs, 65(18), 2633–2646. Available at: [Link]

-

Navari, R. M. (2005). 5-HT3-Receptor Antagonists in the Management of Nausea and Vomiting in Cancer and Cancer Treatment. Oncology, 69(4), 269-281. Available at: [Link]

-

Fischer, D. S., Fischer, T. M., & Hubbuch, A. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 34(9), 581–586. Available at: [Link]

-

Bermudez, I., & Garcia-Guzman, M. (1994). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of medicinal chemistry, 37(1), 137–143. Available at: [Link]

-

Padgett, C. L., & Lummis, S. C. (2012). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS chemical neuroscience, 3(10), 780–785. Available at: [Link]

-

Fischer, D. S., Fischer, T. M., & Hubbuch, A. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 34(9), 581–586. Available at: [Link]

-

Fischer, D. S., et al. (2010). Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 581-586. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19734439, 8-Hydroxyondansetron. Retrieved from [Link].

-

Smith, H. S., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of palliative medicine, 1(2), 115–120. Available at: [Link]

-

Smith, H. S., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120. Available at: [Link]

-

Tyagi, L. K., et al. (2019). Formulation and Characterization of Ondansetron Hydrochloride Matrix Tablets for Sustained Drug Delivery. International Journal of Pharmaceutical Sciences and Drug Research, 11(4), 147-151. Available at: [Link]

-

Navari, R. M. (2009). Palonosetron: a second-generation 5-hydroxytryptamine 3 receptor antagonist. Future oncology (London, England), 5(7), 935–945. Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Physiologically Based Pharmacokinetic Model to Predict Systemic Ondansetron Concentration in Liver Cirrhosis Patients [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 5-HT3 Selective Agonists | Antagonists | Selleck [selleck.fr]

- 12. karger.com [karger.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. researchgate.net [researchgate.net]

The Pharmacodynamic and Metabolic Profile of 8-Hydroxyondansetron in Serotonin 5-HT3 Receptor Antagonism

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In drug development and clinical pharmacology, characterizing the metabolic fate of an active pharmaceutical ingredient (API) is as critical as defining its primary mechanism of action. Ondansetron is a first-generation, gold-standard 5-HT3 receptor antagonist utilized globally to manage chemotherapy-induced and postoperative nausea and vomiting[1]. Its therapeutic window is tightly regulated by hepatic clearance. The formation of 8-hydroxyondansetron is the principal metabolic pathway. However, unlike certain prodrugs or compounds with active metabolites, the conversion of ondansetron to 8-hydroxyondansetron represents a definitive deactivation step. This whitepaper explores the structural, pharmacodynamic, and analytical aspects of 8-hydroxyondansetron, providing application scientists with the theoretical grounding and validated protocols necessary to quantify and evaluate this critical metabolite.

Metabolic Deactivation: The Pathway to 8-Hydroxyondansetron

Ondansetron is subject to extensive first-pass metabolism in the liver, with hepatic oxidative metabolism accounting for more than 95% of the drug's clearance[2]. The parent compound is primarily metabolized by hydroxylation at the 6, 7, or 8 positions of its indole ring, with 7-hydroxyondansetron and 8-hydroxyondansetron being the predominant metabolites detected in human serum[1].

From an enzymological perspective, this hydroxylation is mediated by a consortium of Cytochrome P450 (CYP450) enzymes. While CYP3A4 is broadly responsible for the majority of ondansetron's overall metabolism, the specific formation of 8-hydroxyondansetron is predominantly catalyzed by CYP1A2 , with CYP2D6 playing a minor (~30%) role[3]. Following hydroxylation, 8-hydroxyondansetron is rapidly subjected to Phase II metabolism, where it is either glucuronidated or sulfated, rendering it highly water-soluble for almost exclusive renal excretion[4].

Fig 1. Metabolic deactivation of ondansetron to 8-hydroxyondansetron and subsequent conjugation.

Pharmacodynamics: The Structural Basis for Loss of Affinity

A fundamental question in receptor pharmacology is why a seemingly minor structural change—the addition of a single hydroxyl group at the 8-position—completely abolishes the drug's efficacy.

Ondansetron exerts its antiemetic effect by competitively binding to 5-HT3 receptors located peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ)[1]. The binding affinity of the parent drug is exceptionally high (pKB values ranging from 8.0 to 8.7)[5]. This high affinity is driven by precise π−π stacking interactions between the carbazole ring of ondansetron and aromatic amino acid residues (like tryptophan and tyrosine) within the 5-HT3 receptor binding pocket, similar to how it interacts with CYP3A4[3].

When ondansetron is oxidized to 8-hydroxyondansetron, two critical changes occur:

-

Steric Hindrance & Electronic Alteration: The hydroxyl group alters the electron density of the aromatic system, disrupting the optimal π−π stacking geometry required for tight receptor binding.

-

Polarity Shift: The dramatic increase in polarity prevents the molecule from deeply penetrating the hydrophobic regions of the receptor pocket, while simultaneously marking it for rapid Phase II conjugation[2].

Consequently, 8-hydroxyondansetron exhibits little to no pharmacodynamic activity compared to the parent drug[4].

Quantitative Pharmacological Comparison

| Pharmacological Property | Ondansetron (Parent API) | 8-Hydroxyondansetron (Metabolite) |

| Clinical Role | Active 5-HT3 Antagonist | Inactive Metabolic Sink |

| 5-HT3 Receptor Affinity | High (pKB ~ 8.0 - 8.7) | Negligible |

| Primary Formation | N/A (Administered Orally/IV) | CYP1A2, CYP3A4, CYP2D6 Oxidation |

| Subsequent Metabolism | Hydroxylation | Phase II Glucuronidation / Sulfation |

| Excretion Profile | <10% unchanged in urine | >90% excreted as conjugates renally |

Analytical Methodologies: Self-Validating Protocols

As application scientists, we must rely on robust, reproducible assays to quantify metabolite formation and validate the loss of receptor affinity. The following protocols are designed as self-validating systems, ensuring data integrity through built-in controls.

Protocol A: Enantioselective LC-MS/MS Quantification in Plasma

Because ondansetron is administered as a racemate (a mixture of R- and S- enantiomers) and exhibits stereoselective metabolism, quantifying 8-hydroxyondansetron accurately requires chiral separation[6].

Causality Check: Why use Atmospheric Pressure Chemical Ionization (APCI) instead of standard Electrospray Ionization (ESI)? The carbazole core of ondansetron is highly susceptible to matrix suppression in ESI when analyzing complex human plasma. APCI provides a more robust gas-phase ionization mechanism for these moderately polar compounds, ensuring the Limit of Detection (LOD) remains reliably sub-ng/mL[6].

Step-by-Step Workflow:

-

Sample Preparation: Spike 500 µL of human plasma with an isotopically labeled internal standard (e.g., Ondansetron-d3). Perform protein precipitation using 1.5 mL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

-

Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 100 µL of the mobile phase.

-

Chromatographic Separation: Inject 10 µL onto a Chiralcel OD-R column (containing cellulose tris-(3,5-dimethylphenylcarbamate))[6]. Use an isocratic mobile phase of water/acetonitrile to resolve the R-(−) and S-(+) enantiomers of both the parent drug and the 8-hydroxy metabolite.

-

MS/MS Detection: Operate the mass spectrometer in positive APCI mode. Utilize Multiple Reaction Monitoring (MRM) transitions specific to 8-hydroxyondansetron (e.g., m/z 310.1 → product ions).

-

System Validation: Ensure the calibration curve is linear (r > 0.99). The assay is self-validating if the internal standard peak area remains constant across all matrix samples, confirming the absence of severe ion suppression.

Protocol B: In Vitro 5-HT3 Radioligand Competition Binding Assay

To definitively prove the lack of 5-HT3 affinity of 8-hydroxyondansetron, a competition assay against a known high-affinity radioligand (e.g., [3H]-GR65630) is utilized.

Causality Check: Why use a radioligand binding assay instead of a functional cell-based assay? Functional assays (like calcium flux) measure downstream effects and can be confounded by non-specific interactions. A radioligand assay provides a direct, thermodynamically driven measurement of receptor affinity ( Ki ), isolating the physical binding event from signal transduction.

Step-by-Step Workflow:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT3A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of[3H]-GR65630 (at its Kd value), and increasing concentrations of 8-hydroxyondansetron (from 10−10 M to 10−4 M). Include wells with 10 µM unlabeled ondansetron to define non-specific binding (NSB).

-

Equilibration: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Fig 2. Workflow for in vitro radioligand competition binding assay to determine 5-HT3 affinity.

Clinical and Drug Development Implications

Understanding that 8-hydroxyondansetron is an inactive metabolite is vital for precision medicine. Because CYP2D6 and CYP3A4 mediate this deactivation pathway, genetic polymorphisms directly impact clinical efficacy. For instance, CYP2D6 "ultrarapid metabolizers" convert ondansetron to 8-hydroxyondansetron at an accelerated rate, leading to sub-therapeutic plasma levels of the parent drug and a failure to control postoperative or chemotherapy-induced emesis[4]. Conversely, patients with severe hepatic impairment or those taking potent CYP3A4 inhibitors exhibit delayed formation of 8-hydroxyondansetron, significantly increasing the half-life of the active parent drug from ~3.5 hours up to several days, necessitating strict dose adjustments[2].

By rigorously mapping the pharmacokinetics and pharmacodynamics of 8-hydroxyondansetron, researchers can better predict drug-drug interactions, guide pharmacogenomic dosing strategies, and design next-generation antiemetics with optimized metabolic stability.

References

-

PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC Source: nih.gov URL:[Link]

-

Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx Source: clinpgx.org URL:[Link]

-

Ondansetron for postoperative nausea and vomiting : Therapy - Ovid Source: ovid.com URL:[Link]

-

Ondansetron metabolism and pharmacokinetics - PubMed Source: nih.gov URL:[Link]

-

Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed Source: nih.gov URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ovid.com [ovid.com]

- 5. ovid.com [ovid.com]

- 6. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo half-life and clearance rates of 8-hydroxyondansetron

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 8-Hydroxyondansetron

Abstract

Ondansetron, a cornerstone of antiemetic therapy, undergoes extensive hepatic metabolism, with 8-hydroxyondansetron being a principal metabolite. This guide provides a comprehensive examination of the in vivo pharmacokinetics of 8-hydroxyondansetron, addressing the inherent challenges in characterizing its half-life and clearance rates. We will delve into the metabolic cascade, from parent drug to conjugated excretory products, and detail the bioanalytical methodologies required for accurate quantification. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a deeper understanding of ondansetron's disposition and the transient nature of its primary metabolites.

Introduction: The Central Role of Metabolism in Ondansetron Clearance

Ondansetron is a highly selective 5-HT₃ receptor antagonist, pivotal in managing nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic clearance.[2][3] Over 95% of an ondansetron dose is cleared via liver metabolism, with less than 10% excreted as the unchanged parent drug in urine.[4][5]

The primary Phase I metabolic pathway is hydroxylation of the indole ring, yielding 7-hydroxyondansetron and 8-hydroxyondansetron as the predominant metabolites.[6][7] Of these, 8-hydroxyondansetron accounts for a significant portion, representing approximately 40% of the administered dose.[8][9] However, a critical and often misunderstood aspect of its disposition is the subsequent, highly efficient Phase II metabolism. This guide will elucidate why the classical pharmacokinetic parameters of half-life and clearance for unconjugated 8-hydroxyondansetron are not readily determined and are of limited clinical relevance, shifting the focus to the parent drug's kinetics and the analytical strategies to probe this metabolic pathway.

The Metabolic Cascade: From Ondansetron to Excretion

The in vivo journey of ondansetron is a multi-step enzymatic process. Understanding this cascade is fundamental to appreciating the transient nature of its hydroxylated metabolites.

Phase I Metabolism: The Formation of 8-Hydroxyondansetron

Ondansetron is metabolized by a consortium of cytochrome P450 (CYP) enzymes in the liver.[5][10][11] Multiple isoforms, including CYP1A2, CYP2D6, and CYP3A4, are involved, providing redundancy that minimizes the impact of genetic polymorphisms in any single enzyme on overall clearance.[10][12] While CYP3A4 is considered a major contributor to overall turnover, CYP1A2 appears to be particularly significant in the formation of 7- and 8-hydroxyondansetron.[6][7]

Figure 1: Metabolic pathway of Ondansetron.

Phase II Metabolism: The Reason for a Fleeting Existence

Immediately following its formation, 8-hydroxyondansetron undergoes rapid and extensive Phase II conjugation.[4][12] This process, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attaches glucuronic acid or sulfate moieties to the hydroxyl group. This conjugation renders the metabolite pharmacologically inactive and highly water-soluble, facilitating its swift elimination from the body via urine and feces.[6][13][14]

This metabolic step is so efficient that unconjugated 8-hydroxyondansetron has exceptionally low, often undetectable, concentrations in systemic circulation.[4][15] Consequently, its contribution to the overall antiemetic effect of ondansetron is considered negligible.[3] The rate-limiting step in the elimination of this metabolite is effectively its formation from the parent drug, as it is cleared by conjugation almost as quickly as it appears. This reality makes the determination of a distinct in vivo half-life and clearance rate for the unconjugated form technically challenging and pharmacokinetically irrelevant.

Methodologies for Quantification

To study this metabolic pathway, a highly sensitive and specific bioanalytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying ondansetron and its metabolites in biological matrices.[16][17][18]

Sources

- 1. Clinical pharmacokinetics of ondansetron. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. ClinPGx [clinpgx.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 13. 8-Hydroxyondansetron | C18H19N3O2 | CID 19734439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. "Determination of Ondansetron and Metabolites in Plasma and its Pharmac" by Oliver Yoa-Pu Hu, Tsang-Wu Liu et al. [jfda-online.com]

- 18. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: Synthesis of 8-Hydroxyondansetron Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade guide for the synthesis of 8-hydroxyondansetron, the primary active metabolite of the widely used antiemetic drug, ondansetron. The availability of a well-characterized reference standard for this metabolite is crucial for a wide range of applications, including pharmacokinetic and pharmacodynamic studies, drug metabolism research, and the development of analytical methods for therapeutic drug monitoring. This guide presents a plausible and scientifically-grounded synthetic protocol, developed through a comprehensive review of the synthesis of ondansetron and related carbazole derivatives. The proposed synthesis is a multi-step process commencing with the construction of the core 8-hydroxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one intermediate, followed by the introduction of the characteristic (2-methyl-1H-imidazol-1-yl)methyl side chain. This document provides a thorough, step-by-step methodology, including reaction conditions, purification techniques, and analytical characterization of the final product.

Introduction

Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely prescribed for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1] Following administration, ondansetron undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[2][3] This metabolic process results in the formation of several hydroxylated metabolites, with 8-hydroxyondansetron being one of the most prominent.[3][4] Although the hydroxylated metabolites are generally considered to have minimal contribution to the overall antiemetic effect of the parent drug, the characterization and quantification of these metabolites are of significant interest in understanding the complete pharmacokinetic profile of ondansetron.[4]

The availability of a high-purity reference standard of 8-hydroxyondansetron is a prerequisite for accurate and reliable analytical method development and validation.[5] Such a standard is essential for researchers in drug metabolism, clinical pharmacology, and bioanalytical chemistry to quantify the metabolite in biological matrices, to study its potential pharmacological activity, and to investigate inter-individual variability in ondansetron metabolism.

This application note details a proposed synthetic pathway for 8-hydroxyondansetron. The strategy focuses on the initial synthesis of a key intermediate, 8-hydroxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, followed by the final assembly of the target molecule. This approach is based on established synthetic methodologies for ondansetron and other carbazole-based compounds.

Proposed Synthetic Pathway

The proposed synthesis of 8-hydroxyondansetron is a multi-step process that can be conceptually divided into two main stages:

-

Synthesis of the Key Intermediate: 8-hydroxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

-

Final Assembly: Introduction of the (2-methyl-1H-imidazol-1-yl)methyl side chain.

The following diagram illustrates the proposed synthetic workflow:

Sources

Application Notes and Protocols for the Analysis of 8-Hydroxyondansetron: A Guide to Sample Preparation

Introduction: The Analytical Imperative for 8-Hydroxyondansetron

Ondansetron is a potent and selective 5-HT3 receptor antagonist, widely prescribed for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative procedures.[1][2] Its clinical efficacy and patient outcomes are intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. The primary metabolic pathway is hydroxylation of the indole ring, leading to the formation of 8-hydroxyondansetron, which is subsequently conjugated with glucuronic acid or sulfate before excretion.[1][3]

Accurate quantification of 8-hydroxyondansetron in biological matrices such as plasma, serum, and urine is paramount for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[4] However, the inherent complexity of these biological samples necessitates robust and efficient sample preparation to remove interfering substances like proteins, salts, and phospholipids. These interferences can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate and unreliable results.

This guide provides a detailed overview and comparison of the most effective sample preparation techniques for 8-hydroxyondansetron analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the scientific rationale behind each method, present detailed step-by-step protocols, and offer guidance on selecting the optimal strategy for your specific research needs.

Comparative Analysis of Key Sample Preparation Methods

The choice of sample preparation method is a critical decision that balances the need for a clean sample with considerations of recovery, throughput, and cost. Each technique offers a unique set of advantages and disadvantages.

-

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent to the sample to denature and precipitate proteins.[5]

-

Expertise & Experience: PPT is often the first choice for high-throughput applications due to its speed and ease of automation. The primary mechanism involves the disruption of the protein's hydration layer by an organic solvent (commonly acetonitrile), which reduces protein solubility and causes them to crash out of solution.[5][6] While fast, the resulting supernatant can still contain significant amounts of salts and phospholipids, which can lead to ion suppression in the mass spectrometer.

-

Trustworthiness: While simple, analyte co-precipitation can be a concern, potentially leading to lower and more variable recovery. The "dirtiness" of the extract also necessitates more robust chromatographic conditions to separate the analyte from matrix components.

-

-

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

-

Expertise & Experience: This method provides a significantly cleaner extract than PPT. The key to a successful LLE is the selection of an appropriate organic solvent and the optimization of the aqueous phase's pH. For 8-hydroxyondansetron, which is a basic compound, adjusting the sample pH to be more alkaline (e.g., pH 9) deprotonates the molecule, making it more soluble in an organic solvent like dichloromethane or methyl tert-butyl ether.[3] This pH manipulation is a critical step to maximize the partitioning of the analyte into the organic phase and ensure high recovery.

-

Trustworthiness: LLE is a reliable method that can yield high recovery and cleaner extracts. However, it is more labor-intensive than PPT, requires larger volumes of organic solvents, and can be challenging to automate. Emulsion formation at the solvent interface can also complicate the separation process.

-

-

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[7][8]

-

Expertise & Experience: SPE offers the cleanest extracts and the ability to concentrate the analyte, making it the gold standard for achieving the lowest limits of detection.[9] The choice of sorbent is critical and is based on the physicochemical properties of 8-hydroxyondansetron. Reversed-phase sorbents (e.g., C18 or polymeric HLB) are commonly used, retaining the analyte through hydrophobic interactions.[7] The protocol involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the purified analyte with a strong organic solvent.

-

Trustworthiness: SPE is a highly reproducible and robust method when properly developed. It minimizes matrix effects and can provide very high recovery rates (>90%).[9] The primary drawbacks are the higher cost of the cartridges and the more complex, multi-step procedure compared to PPT and LLE.

-

Analysis of Conjugated Metabolites: The Importance of Hydrolysis

In human plasma and urine, 8-hydroxyondansetron is predominantly present as its glucuronide or sulfate conjugate.[1][3] Direct analysis will only measure the "free" or unconjugated form of the metabolite. To quantify the total 8-hydroxyondansetron concentration, an enzymatic hydrolysis step is required to cleave the conjugate bond prior to extraction.

Protocol for Enzymatic Hydrolysis

This protocol is a general guideline and should be optimized for your specific application.

-

Sample Preparation: To 200 µL of plasma or urine sample in a microcentrifuge tube, add 50 µL of a suitable internal standard solution.

-

Buffer Addition: Add 100 µL of a 0.1 M acetate or phosphate buffer to adjust the pH to the optimal range for the enzyme (typically pH 5.0 for β-glucuronidase).

-

Enzyme Addition: Add 10-20 µL of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia).

-

Incubation: Gently vortex the mixture and incubate at an elevated temperature (e.g., 37-60°C) for a period ranging from 30 minutes to overnight, depending on the enzyme activity and conjugation levels.

-

Termination: Stop the reaction by adding a small volume of a strong acid or by proceeding directly to the sample extraction step (e.g., protein precipitation with acetonitrile), which will also denature the enzyme.

-

Extraction: Proceed with one of the detailed extraction protocols outlined below.

Detailed Experimental Protocols

The following protocols are designed for the analysis of 8-hydroxyondansetron in human plasma and are intended to be starting points for method development and validation.

Method 1: Protein Precipitation (PPT) - High Throughput

This method is ideal for rapid screening and high-throughput applications where the ultimate sensitivity is not the primary concern.

Workflow Diagram: Protein Precipitation

Caption: High-throughput protein precipitation workflow.

Step-by-Step Protocol:

-

Pipette 50 µL of the plasma sample (or hydrolyzed sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Ondansetron-d3 at 100 ng/mL).[10] The 3:1 ratio of solvent to sample is crucial for efficient protein removal.[5]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) - High Recovery & Cleanliness

This method provides a cleaner sample than PPT and is suitable for applications requiring higher sensitivity.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Liquid-liquid extraction workflow for high recovery.

Step-by-Step Protocol:

-

Pipette 200 µL of the plasma sample (or hydrolyzed sample) into a glass tube. Add 10 µL of an internal standard solution (e.g., propranolol at 10 µg/mL).[3]

-

Add 200 µL of a borate buffer (pH 9.0).[3] This alkalinization is critical to neutralize the charge on 8-hydroxyondansetron, increasing its affinity for the organic solvent.

-

Add 1 mL of dichloromethane, cap the tube, and vortex for 5 minutes to facilitate the extraction.[3]

-

Centrifuge at 4000 x g for 8 minutes to separate the aqueous and organic layers.[3]

-

Carefully transfer the lower organic layer to a clean tube, avoiding the protein disk at the interface.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex briefly, and transfer to an autosampler vial for analysis.

Method 3: Solid-Phase Extraction (SPE) - Maximum Sensitivity

This method is recommended for applications demanding the highest sensitivity and selectivity, such as detailed pharmacokinetic studies with low dose administration.

Workflow Diagram: Solid-Phase Extraction

Caption: Solid-phase extraction for maximum sample purity.

Step-by-Step Protocol:

-

Pre-treat Sample: Acidify the plasma sample (or hydrolyzed sample) by adding an equal volume of 4% phosphoric acid. This ensures the analyte is in its ionized form, which aids retention on some reversed-phase sorbents.

-

Condition Cartridge: Use a reversed-phase SPE cartridge (e.g., Oasis HLB or C18). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

-

Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for removing salts and other matrix components that are not strongly retained on the sorbent.

-

Elute: Elute the 8-hydroxyondansetron and internal standard from the cartridge using 1-2 mL of a suitable organic solvent. A common choice is methanol containing a small amount of a basic modifier like triethylamine (0.5%) or ammonium hydroxide, which helps to neutralize silanol interactions and improve the recovery of basic compounds.[9]

-

Dry and Reconstitute: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100-200 µL of the initial LC mobile phase for analysis.

Quantitative Performance Comparison

The selection of a sample preparation method should be guided by the required performance characteristics of the assay. The following table summarizes typical performance data for the analysis of 8-hydroxyondansetron using the described techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | Moderate to High (Can be variable) | High (85-91%)[3] | Very High (>90%)[9] |

| Matrix Effects | High (Significant ion suppression possible) | Moderate (Cleaner than PPT) | Low (Cleanest extracts) |

| LOD/LOQ | Higher (e.g., LOQ ~1-5 ng/mL) | Lower (e.g., LOQ ~1.8 ng/mL)[3] | Lowest (e.g., LOD ~0.25 ng/mL)[9] |

| Throughput/Speed | Very Fast (<15 min/sample) | Slow (>30 min/sample) | Moderate (Can be automated) |

| Cost per Sample | Low | Low to Moderate | High |

| Solvent Usage | Low | High | Moderate |

Conclusion and Recommendations

The optimal sample preparation method for 8-hydroxyondansetron analysis is dictated by the specific goals of the study.

-

For high-throughput screening or studies where sample volume is limited and the highest sensitivity is not required, Protein Precipitation is a pragmatic and efficient choice.

-

For most pharmacokinetic studies requiring good accuracy and precision, Liquid-Liquid Extraction offers an excellent balance of sample cleanliness, high recovery, and moderate cost.[3][11]

-

For bioequivalence studies or trace-level analysis where the utmost sensitivity and data quality are essential, Solid-Phase Extraction is the superior method, providing the cleanest extracts and minimizing matrix-induced variability.[9][12][13]

Regardless of the chosen method, it is imperative to validate the procedure thoroughly according to established regulatory guidelines, such as those from the FDA or ICH.[14][15] This includes a rigorous assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the generation of reliable and defensible data.

References

-

Fischer, J., et al. (2010). Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 581–586. Available at: [Link]

-

Duan, M., et al. (2019). Rapid structure identification of nineteen metabolites of ondansetron in human urine using LC/MSn. Biomedical Chromatography, 33(10), e4618. Available at: [Link]

-

Duan, M., et al. (2019). Rapid structure identification of nineteen metabolites of ondansetron in human urine using LC/MSn. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. Request PDF. Available at: [Link]

-

Duan, M., et al. (2018). Identification of novel ondansetron metabolites using LC/MSn and NMR. Journal of Chromatography B, 1095, 225-232. Available at: [Link]

-

Xu, X., Bartlett, M. G., & Stewart, J. T. (2000). Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 35(11), 1329–1334. Available at: [Link]

-

ResearchGate. (n.d.). Development and Validation of an RP-HPLC-UV Method for the Determination of Ondansetron in Rabbit Plasma: Application to a Pharmacokinetic Study. Request PDF. Available at: [Link]

-

ResearchGate. (2015). Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of Ondansetron and Metabolites in Plasma and its Pharmacokinetics in Cancer Patients. Available at: [Link]

-

Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Application Note. Available at: [Link]

-

Fischer, J., et al. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 34(9), 581-6. Available at: [Link]

-

NewBioWorld. (2022). A Review on various analytical methodology for Ondansetron. Available at: [Link]

-

Dotsikas, Y., et al. (2006). Development and validation of a rapid 96-well format based liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analysis method for ondansetron in human plasma. Journal of Chromatography B, 836(1-2), 79-82. Available at: [Link]

-

MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. Available at: [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available at: [Link]

-

Patel, P. N., et al. (2015). Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration. Arabian Journal of Chemistry, 8(4), 549-558. Available at: [Link]

-

Research Journal of Pharmacy and Biotechnology. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Available at: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2021). Validated Analytical Method Developed for Estimation of Ondansetron by Spectroscopy in Pharmaceutical Dosage Form. Available at: [Link]

-

ACS Publications. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2035-2042. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2021). Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Protein precipitation by metal hydroxides as a convenient and alternative sample preparation procedure for bioanalysis. Molecules, 29(1), 123. Available at: [Link]

-

Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. newbioworld.org [newbioworld.org]

- 3. academic.oup.com [academic.oup.com]

- 4. "Determination of Ondansetron and Metabolites in Plasma and its Pharmac" by Oliver Yoa-Pu Hu, Tsang-Wu Liu et al. [jfda-online.com]

- 5. agilent.com [agilent.com]

- 6. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]

- 9. Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of a rapid 96-well format based liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analysis method for ondansetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid structure identification of nineteen metabolites of ondansetron in human urine using LC/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]

- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 15. fda.gov [fda.gov]

Application Notes and Protocols for HPLC-UV Detection of 8-Hydroxyondansetron

Introduction: The Significance of Monitoring 8-Hydroxyondansetron

Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely prescribed for the prevention of chemotherapy-induced and post-operative nausea and vomiting. The clinical efficacy and safety of ondansetron are intrinsically linked to its metabolic profile. Hepatic metabolism is the primary route of elimination, with 8-hydroxyondansetron being one of its major metabolites.[1] The formation of this metabolite is a critical step in the drug's clearance from the body. Consequently, the quantitative analysis of 8-hydroxyondansetron in biological matrices is of paramount importance for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development and clinical research. This application note provides a comprehensive guide to the analytical parameters and protocols for the robust detection of 8-hydroxyondansetron using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. 8-Hydroxyondansetron, as a hydroxylated metabolite of ondansetron, exhibits increased polarity. This is reflected in its computed LogP value of 1.9, which is lower than that of the parent drug, ondansetron (LogP of 2.4).[2][3] This difference in polarity is the cornerstone of their chromatographic separation.

The selection of an appropriate stationary phase is critical. A reversed-phase C18 column is the industry standard and a highly effective choice for separating compounds of moderate polarity like ondansetron and its metabolites.[4][5][6] The mobile phase composition, particularly its pH and organic modifier content, must be meticulously optimized to achieve baseline separation between 8-hydroxyondansetron, ondansetron, and other potential metabolites or endogenous interferences. Given the basic nature of the imidazole moiety in the ondansetron structure, a slightly acidic mobile phase is generally preferred to ensure consistent protonation and good peak shape.

Optimized HPLC-UV Method Parameters

The following table summarizes the recommended starting parameters for the HPLC-UV analysis of 8-hydroxyondansetron. These parameters have been synthesized from established methods for ondansetron and adapted for its more polar metabolite.

| Parameter | Recommended Value | Rationale |

| HPLC System | Any standard HPLC system with a UV detector | Provides the necessary platform for the analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column offering good resolution for moderately polar compounds.[4][5][6] |